molecular formula C11H5F3N4O2 B2553829 3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile CAS No. 121065-97-2

3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

Cat. No. B2553829
CAS RN: 121065-97-2
M. Wt: 282.182
InChI Key: PHCMSKKECUPGEV-UHFFFAOYSA-N
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Description

3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is a useful research compound. Its molecular formula is C11H5F3N4O2 and its molecular weight is 282.182. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • The compound has been involved in the synthesis of various derivatives. For example, Winternitz (1978) discussed the synthesis of 4-substituted 2-aryl-2,3,4,5-tetrahydro-5-imino-3-oxo-1,2,4-triazine-6-carbonitriles and some 3-thioxo-derivatives, showcasing its potential in creating a range of chemical structures Winternitz, 1978.

Chemical Reactivity

  • The reactivity of this compound with organomagnesium halides was studied by Mustafa et al. (1971). They found that compounds like 6-Phenyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine react with phenylmagnesium bromide, indicating its reactivity and potential utility in chemical synthesis Mustafa et al., 1971.

Nucleoside Derivatives

  • A study by Mansoub et al. (1976) explored the reaction of certain 3-thioxo-5-oxo-derivatives of 1,2,4-triazine with tetra-O-acetyl-α-D-glucopyranosyl bromide, showing the potential of these compounds in forming nucleoside derivatives Mansoub et al., 1976.

Potential Antineoplastic Activity

  • Ibrahim et al. (1979) synthesized 6-substituted 3,5-dioxo- and 3-thioxo-5-oxo-2,3,4,5-tetrahydro-1,2,4-triazines to test for possible antineoplastic activity. While the compounds were found to be inactive against P-388 lymphocytic leukemia, this study highlights the exploration of these compounds in potential cancer treatments Ibrahim et al., 1979.

Synthesis Methods

  • Researchers have developed various methods for synthesizing derivatives of 1,2,4-triazine. For instance, the synthesis of Pyrido[1,2-a][1,3,5]Triazine Derivatives was discussed by Khrustaleva et al. (2014), showcasing the versatility of this compound in synthesizing complex heterocyclic structures Khrustaleva et al., 2014.

Impurity Studies in Pharmaceuticals

  • A study by Hou Zhongke (2011) focused on the synthesis and structural elucidation of an impurity in diclazuril, a derivative of 3,5-dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile, which is significant for improving pharmaceutical quality Hou Zhongke, 2011.

properties

IUPAC Name

3,5-dioxo-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N4O2/c12-11(13,14)6-2-1-3-7(4-6)18-10(20)16-9(19)8(5-15)17-18/h1-4H,(H,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCMSKKECUPGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)NC(=O)C(=N2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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